Product packaging for ORL1 antagonist 2(Cat. No.:)

ORL1 antagonist 2

Cat. No.: B12379961
M. Wt: 462.0 g/mol
InChI Key: JSDMNVWPECZJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ORL1 antagonist 2 is a useful research compound. Its molecular formula is C23H32ClN5O3 and its molecular weight is 462.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32ClN5O3 B12379961 ORL1 antagonist 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32ClN5O3

Molecular Weight

462.0 g/mol

IUPAC Name

methyl N-[4-[6-chloro-5-(4-ethylpiperazin-1-yl)-1H-benzimidazole-2-carbonyl]-4-methylcyclohexyl]carbamate

InChI

InChI=1S/C23H32ClN5O3/c1-4-28-9-11-29(12-10-28)19-14-18-17(13-16(19)24)26-21(27-18)20(30)23(2)7-5-15(6-8-23)25-22(31)32-3/h13-15H,4-12H2,1-3H3,(H,25,31)(H,26,27)

InChI Key

JSDMNVWPECZJKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N=C(N3)C(=O)C4(CCC(CC4)NC(=O)OC)C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ORL1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Opioid Receptor-Like 1 (ORL1) antagonists. The ORL1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, mood, and reward pathways. Understanding the mechanism by which antagonists modulate this receptor is crucial for the development of novel therapeutics.

The ORL1 Receptor and its Endogenous Ligand

The ORL1 receptor is a member of the opioid receptor family, though it does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the 17-amino acid neuropeptide, nociceptin or orphanin FQ (N/OFQ). The activation of the ORL1 receptor by N/OFQ initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins.

Core Mechanism of Action of ORL1 Antagonists

ORL1 antagonists exert their effects by binding to the ORL1 receptor and preventing its activation by the endogenous ligand N/OFQ or other synthetic agonists. The primary mechanism is competitive antagonism, where the antagonist reversibly binds to the same site as the agonist, thereby blocking agonist-mediated signal transduction.

The binding of an antagonist to the ORL1 receptor prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This blockade reverses or inhibits the physiological effects induced by N/OFQ, which include analgesia, anxiolysis, and modulation of the dopamine system.

Signaling Pathways Modulated by ORL1 Antagonists

The activation of the ORL1 receptor by an agonist like N/OFQ triggers multiple downstream signaling pathways. ORL1 antagonists block these pathways by preventing the initial G-protein coupling.

G-Protein Coupling

The ORL1 receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G-proteins of the Gi/o family. However, studies have shown that it can also couple to other G-protein subtypes, including PTX-insensitive Gz, G12, G14, and G16 proteins. This promiscuous coupling allows for the modulation of a diverse range of downstream effectors.

Adenylyl Cyclase Inhibition

The canonical signaling pathway for the ORL1 receptor upon agonist binding is the inhibition of adenylyl cyclase activity via Gi/o protein activation. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. ORL1 antagonists block this effect, thereby preventing the agonist-induced reduction in cAMP.

Ion Channel Modulation

Agonist activation of the ORL1 receptor also leads to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release. ORL1 antagonists prevent these ion channel modulations by blocking receptor activation.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The ORL1 receptor has been shown to activate several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This activation can be mediated by both G-protein dependent and independent mechanisms, potentially involving β-arrestin. ORL1 antagonists can inhibit the activation of these kinase cascades.

β-Arrestin Pathway

Like many GPCRs, the ORL1 receptor can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. Agonist binding can promote the recruitment of β-arrestin 1 to the receptor, which can then scaffold other signaling molecules. The role of antagonists in modulating this pathway is an area of active research, with some antagonists potentially acting as biased ligands, preferentially blocking G-protein signaling over β-arrestin recruitment.

Data Presentation: Quantitative Pharmacology of ORL1 Antagonists

The following tables summarize the binding affinities and functional potencies of selected ORL1 antagonists.

Table 1: Binding Affinities (Ki) of ORL1 Antagonists

AntagonistRadioligandCell Line/TissueKi (nM)
J-113397[³H]nociceptinCHO cells expressing human ORL12.3
SB-612111[³H]nociceptinHEK293 cells expressing human ORL10.33
UFP-101[³H]nociceptinCHO-K1 cells expressing human ORL10.8
JTC-801[³H]nociceptinHeLa cells expressing human ORL144.5

Table 2: Functional Potencies (IC50, pA2, pKb) of ORL1 Antagonists

AntagonistAssayAgonistCell LinePotency Value
J-113397GTPγS BindingNociceptinCHO cells expressing human ORL1IC50 = 5.6 nM
JTC-801cAMP AccumulationNociceptinHeLa cells expressing human ORL1IC50 = 2.58 µM
[Nphe¹]NC(1-13)NH₂cAMP AccumulationForskolin-stimulatedCHO cells expressing human ORL1pKb = 6.1
UFP-101Mouse Tail WithdrawalNociceptinIn vivopA2 = 10.0

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of ORL1 antagonists are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of an antagonist for the ORL1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the ORL1 receptor (e.g., CHO or HEK293 cells)

  • Radiolabeled ORL1 ligand (e.g., [³H]nociceptin)

  • Unlabeled ORL1 antagonist (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the unlabeled antagonist.

  • In a 96-well plate, add in the following order: assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the antagonist.

  • Initiate the binding reaction by adding the membrane preparation (50-100 µg of protein per well).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ORL1 ligand (e.g., 1 µM N/OFQ).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Whole cells expressing the ORL1 receptor (e.g., CHO or HEK293 cells)

  • ORL1 agonist (e.g., N/OFQ)

  • ORL1 antagonist (test compound)

  • Forskolin (an adenylyl cyclase activator)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the antagonist in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

  • Add a fixed concentration of the ORL1 agonist (typically the EC80 concentration) along with forskolin to stimulate cAMP production.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit protocol.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • The antagonist's potency is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.

  • Data are plotted as the percentage of inhibition of the agonist response versus the antagonist concentration, and the IC50 value is calculated. The pA2 or pKb value can be determined using Schild analysis for competitive antagonists.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

  • Membrane preparations from cells expressing the ORL1 receptor

  • ORL1 agonist (e.g., N/OFQ)

  • ORL1 antagonist (test compound)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/C)

Procedure:

  • Pre-incubate the membranes (10-20 µg of protein per well) with varying concentrations of the antagonist and a fixed concentration of GDP (e.g., 10 µM) in the assay buffer for 15-30 minutes at 30°C.

  • Add a fixed concentration of the ORL1 agonist (typically the EC80 concentration).

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • The antagonist's potency is determined by its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding. The IC50 value is calculated from the concentration-response curve.

Mandatory Visualizations

Signaling Pathways

The Discovery and Synthesis of ORL1 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, represents a compelling target for the development of novel therapeutics for a range of central nervous system disorders, including pain, depression, and anxiety. Unlike classical opioid receptors, the ORL1 receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system. Antagonism of the ORL1 receptor has shown promise in preclinical models, driving significant efforts in the discovery and synthesis of selective antagonists. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and synthesis of ORL1 antagonists, with a focus on non-peptide small molecules. It details the key experimental protocols for antagonist characterization, summarizes structure-activity relationship (SAR) data for prominent chemical classes, and outlines synthetic strategies.

Introduction to the ORL1 Receptor

Discovered in 1994, the ORL1 receptor is a G protein-coupled receptor (GPCR) with significant structural homology to the classical opioid receptors (μ, δ, and κ). However, it does not bind endogenous or synthetic opioids with high affinity. The endogenous ligand for the ORL1 receptor is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ). The N/OFQ-ORL1 system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, mood, and reward.

Signaling Pathways

Upon activation by an agonist, the ORL1 receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. The net effect of this signaling is a reduction in neuronal excitability.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gαi/oβγ ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability Ca_channel->Neuronal_Excitability K_channel->Neuronal_Excitability Antagonist ORL1 Antagonist Antagonist->ORL1 Blocks N_OFQ N/OFQ (Agonist) N_OFQ->ORL1 Activates ATP ATP

Figure 1. Simplified ORL1 Receptor Signaling Pathway.

Discovery of ORL1 Antagonists: A General Workflow

The discovery of novel ORL1 antagonists typically follows a well-defined workflow, beginning with the identification of initial hit compounds and progressing through lead optimization to identify clinical candidates.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) or Library Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency & Selectivity Preclinical Preclinical Development Lead_Opt->Preclinical In vivo Efficacy & Safety

Figure 2. General Workflow for ORL1 Antagonist Discovery.

Key Experimental Protocols

The characterization of ORL1 antagonists relies on a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the ORL1 receptor, providing an indication of its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare

A Technical Guide to the Role of ORL1 Antagonists in Nociceptin/Orphanin FQ Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the 17-amino acid neuropeptide N/OFQ and its cognate G protein-coupled receptor, the Opioid Receptor-Like 1 (ORL1) receptor, represents a significant signaling pathway in the central and peripheral nervous systems. Despite structural homology to the classical opioid receptors (mu, delta, and kappa), the N/OFQ-ORL1 system exhibits distinct pharmacology and does not bind traditional opioid ligands with high affinity. Activation of the ORL1 receptor by N/OFQ initiates a cascade of intracellular events that modulate numerous physiological processes, including pain perception, mood, memory, and autonomic functions.

Unlike classical opioids which are primarily analgesic, the N/OFQ system has a more complex and often opposing role in nociception. Supraspinal administration of N/OFQ can induce hyperalgesia, whereas spinal application can be analgesic. This functional dichotomy has spurred the development of ORL1 receptor antagonists as potential therapeutic agents. These antagonists are critical tools for elucidating the physiological roles of the N/OFQ system and hold promise for treating conditions such as pain, depression, and substance abuse disorders. This guide provides an in-depth overview of the N/OFQ-ORL1 signaling pathway and the pivotal role of ORL1 antagonists in its modulation.

The N/OFQ-ORL1 Signaling Pathway

The ORL1 receptor is a member of the rhodopsin-like (Class A) G protein-coupled receptor (GPCR) family. Upon binding of the endogenous ligand N/OFQ, the receptor undergoes a conformational change, facilitating its interaction with and activation of heterotrimeric G proteins.

G Protein Coupling and Downstream Effectors

The ORL1 receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G proteins of the Gi/o family. This coupling initiates several key downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a canonical pathway for Gi/o-coupled receptors.

  • Modulation of Ion Channels: The Gβγ subunits, dissociated from Gα upon receptor activation, directly modulate ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated N-type calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

  • MAP Kinase (MAPK) Pathway Activation: The N/OFQ-ORL1 system also activates several branches of the MAPK signaling cascade, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This activation is often mediated by Gβγ subunits and can influence long-term changes in gene expression and cellular function.

Beyond the canonical Gi/o pathway, evidence suggests ORL1 can also couple to PTX-insensitive G proteins such as Gz, G12, G14, and G16, particularly in the context of JNK activation.

Receptor Internalization and Regulation

Prolonged agonist exposure triggers desensitization and internalization of the ORL1 receptor. This process is crucial for terminating the signal and for receptor resensitization. N/OFQ-induced endocytosis occurs primarily via clathrin-coated pits and involves the endosomal compartment. Some studies suggest that receptor phosphorylation by G protein-coupled receptor kinases (GRKs) is a necessary step for this internalization process. Interestingly, prolonged exposure to N/OFQ has been shown to trigger the internalization of entire signaling complexes, including N-type calcium channels, in certain neuronal populations.

N_OFQ_ORL1_Signaling cluster_membrane Plasma Membrane cluster_antagonist cluster_intracellular Intracellular Space N_OFQ N/OFQ ORL1 ORL1 Receptor N_OFQ->ORL1 Binds G_Protein Gi/o Protein (α, βγ) ORL1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits Ca_Channel N-type Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel GIRK K⁺ Channel G_Protein->K_Channel βγ activates MAPK MAPK (ERK, JNK, p38) G_Protein->MAPK βγ activates cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Decreased K_efflux K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux Increased Antagonist ORL1 Antagonist Antagonist->ORL1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Decreased

Caption: Simplified N/OFQ-ORL1 signaling pathway and antagonist action.

ORL1 Antagonists: A Quantitative Overview

ORL1 antagonists are compounds that bind to the ORL1 receptor but do not provoke the conformational change required for G protein activation, thereby blocking the effects of the endogenous agonist, N/OFQ. These molecules are invaluable for studying the N/OFQ system and as potential therapeutics. They are broadly classified as peptide-based or non-peptide (small molecule) antagonists.

Compound NameClassSpeciesBinding Affinity (Ki, nM)Functional Potency (IC50/pA2)Citation
J-113397 Non-peptideHuman0.83pA2 = 8.5
Rat1.8IC50 = 29 nM (GTPγS)
SB-612111 Non-peptideHuman0.16pA2 = 9.3
Rat0.32IC50 = 1.2 nM (GTPγS)
[Nphe¹]N/OFQ(1-13)NH₂ PeptideHuman0.1 - 0.3pA2 = 9.0 - 9.5
Rat~0.2IC50 = ~5 nM (cAMP)
UPF-101 PeptideHuman1.3pA2 = 8.0
Rat1.8IC50 = 15 nM (GTPγS)

Note: Ki, IC50, and pA2 values can vary depending on the assay conditions, cell type, and radioligand used. The data presented are representative values from the literature.

Key Methodologies for Characterizing ORL1 Antagonists

The characterization of novel ORL1 antagonists involves a tiered approach, starting with in vitro binding and functional assays and progressing to in vivo models.

In Vitro Radioligand Binding Assays

These assays directly measure the affinity of a compound for the ORL1 receptor.

Protocol: Competition Binding Assay

  • Preparation of Membranes: Cell membranes are prepared from cell lines stably expressing the human or rodent ORL1 receptor (e.g., CHO-hORL1, HEK293-hORL1).

  • Incubation: A fixed concentration of a high-affinity radiolabeled ORL1 ligand (e.g., [³H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist compound.

  • Equilibration: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. A sigmoidal competition curve is fitted to the data to determine the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays determine whether a ligand that binds to the receptor acts as an agonist, antagonist, or inverse agonist. For antagonists, these assays measure the ability of the compound to block agonist-stimulated activity.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation

An In-Depth Technical Guide to ORL1 Receptor Pharmacology and Antagonist Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). It delves into the receptor's signaling pathways, antagonist binding sites, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting this receptor system.

Introduction to the ORL1 Receptor

The ORL1 receptor is a G protein-coupled receptor (GPCR) that shares significant structural homology with the classical opioid receptors (mu, delta, and kappa). However, it possesses a distinct pharmacology, showing low affinity for traditional opioid ligands.[1] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[2][3] The N/OFQ-ORL1 system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse range of physiological and pathological processes, including pain modulation, anxiety, depression, learning and memory, and reward pathways.[4][5]

ORL1 Receptor Signaling Pathways

Upon activation by an agonist, the ORL1 receptor primarily couples to inhibitory G proteins of the Gi/o family. This initiates a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: Activation of the ORL1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The receptor activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly of the N-type. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The ORL1 receptor can also signal through MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.

Below is a diagram illustrating the primary signaling pathways of the ORL1 receptor.

ORL1_Signaling cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release VGCC->Neuronal_Activity Agonist Agonist (N/OFQ) Agonist->ORL1 Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK Activates G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits cAMP->Neuronal_Activity ATP ATP ATP->AC K_ion->Neuronal_Activity Ca_ion Ca2+ Ca_ion->VGCC Influx MAPK->Neuronal_Activity Antagonist_Binding_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Homology_Modeling Homology Modeling of ORL1 Docking Molecular Docking of Antagonists Homology_Modeling->Docking MD_Simulations Molecular Dynamics Simulations Docking->MD_Simulations Identify_Residues Identify Putative Binding Site Residues Docking->Identify_Residues MD_Simulations->Identify_Residues Mutagenesis Site-Directed Mutagenesis Binding_Assay Radioligand Binding Assays Mutagenesis->Binding_Assay Functional_Assay Functional Assays (GTPγS, cAMP) Mutagenesis->Functional_Assay Validate_Binding Validate Role of Residues in Antagonist Binding Binding_Assay->Validate_Binding Functional_Assay->Validate_Binding Start Start Start->Homology_Modeling Identify_Residues->Mutagenesis End Characterized Antagonist Binding Site Validate_Binding->End

References

A Technical Guide to a Novel Selective ORL-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), represents a compelling target for the development of novel therapeutics. As a member of the opioid receptor family, it is involved in a wide array of physiological processes, including pain modulation, mood, reward, and feeding behaviors. Unlike classical opioid receptors, the ORL-1 receptor does not bind traditional opioid ligands. Its endogenous ligand is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ). The unique pharmacology of the ORL-1 receptor system has spurred the development of selective antagonists as potential treatments for a variety of central nervous system disorders. This guide provides an in-depth overview of a novel selective ORL-1 receptor antagonist, JTC-801, detailing its pharmacological profile, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Featured Antagonist: JTC-801

JTC-801, chemically identified as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent, selective, and orally active non-peptide antagonist of the ORL-1 receptor. Its discovery has provided a valuable pharmacological tool to investigate the physiological and pathological roles of the N/OFQ-ORL-1 system.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of JTC-801 and other notable selective ORL-1 receptor antagonists.

Table 1: Binding Affinity (Ki) and Potency (IC50) of Selective ORL-1 Receptor Antagonists

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Reference
JTC-801 ORL-1HumanRadioligand Binding ([³H]-nociceptin)8.294 ± 8.6
ORL-1RatRadioligand Binding-472
μ-opioidHumanRadioligand Binding102.9325
κ-opioidHumanRadioligand Binding1057.5>10,000
δ-opioidHumanRadioligand Binding8647.2>10,000
LY2940094 ORL-1HumanRadioligand Binding0.105-
Compound 31 (Arylpyrazole series) ORL-1HumanRadioligand Binding--

Table 2: Functional Antagonist Activity of JTC-801

Assay TypeCell LineStimulusMeasured EffectIC50 (µM)Reference
cAMP AccumulationHeLa cells expressing human ORL-1Forskolin + Nociceptin (1 nM)Inhibition of nociceptin-induced suppression of cAMP2.58
[³⁵S]GTPγS BindingRat brain membranesN/OFQInhibition of N/OFQ-stimulated [³⁵S]GTPγS binding-

ORL-1 Receptor Signaling Pathways

The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Activation of the ORL-1 receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

Canonical Gi/o-Mediated Signaling

Upon agonist binding, the ORL-1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then interact with downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

ORL1_Signaling_Pathway ORL1 ORL1 Receptor Gi_o Gi/o Protein (αβγ) ORL1->Gi_o Activates G_alpha Gαi/o-GTP Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux VGCC Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx N_OFQ N/OFQ (Agonist) N_OFQ->ORL1 G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Inhibition_NT Inhibition of Neurotransmitter Release Ca_ion->Inhibition_NT Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from HeLa cells expressing hORL-1) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-nociceptin) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (e.g., JTC-801) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specifically bound radioligand) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculation of IC50 and Ki values) Scintillation->Data_Analysis

ORL1 Antagonists for Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The ORL1 Receptor as a Therapeutic Target in CNS Disorders

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that has emerged as a promising target for the development of novel therapeutics for a range of central nervous system (CNS) disorders. Though structurally related to the classical opioid receptors (mu, delta, and kappa), the ORL1 receptor does not bind traditional opioid ligands and is activated by its endogenous ligand, N/OFQ. The ORL1 receptor and N/OFQ are widely distributed throughout the CNS in regions critical for mood, cognition, pain, and reward processing.

Activation of the ORL1 receptor has been shown to modulate various physiological and pathological processes. Consequently, the development of selective ORL1 receptor antagonists has garnered significant interest for their potential therapeutic applications in conditions such as depression, anxiety, cognitive impairment, and substance use disorders. Preclinical studies have demonstrated that blockade of ORL1 receptor signaling can produce antidepressant- and anxiolytic-like effects, enhance memory, and reduce drug-seeking behaviors. This technical guide provides an in-depth overview of the pharmacology of ORL1 antagonists, their mechanism of action, and the experimental methodologies used to characterize these compounds.

ORL1 Receptor Signaling Pathways

The ORL1 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effector proteins. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). The activation of GIRK channels and inhibition of VGCCs both contribute to a reduction in neuronal excitability.

Antagonists of the ORL1 receptor block the binding of the endogenous agonist N/OFQ, thereby preventing the initiation of this signaling cascade. This disinhibition of neuronal activity in specific brain circuits is thought to underlie the therapeutic effects of ORL1 antagonists in various CNS disorders.

ORL1_Signaling_Pathway ORL1 ORL1 Receptor G_protein Gαi/oβγ ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC VGCC G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux Ca_ion_in VGCC->Ca_ion_in Influx N_OFQ N/OFQ (Agonist) N_OFQ->ORL1 Binds and Activates Antagonist ORL1 Antagonist Antagonist->ORL1 Blocks Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Neuronal_Inhibition Decreased Neuronal Excitability K_ion->Neuronal_Inhibition Ca_ion_in->Neuronal_Inhibition Ca_ion_out Ca_ion_out->VGCC

ORL1 Receptor Signaling Pathway

Quantitative Data on ORL1 Antagonists

The development of potent and selective ORL1 antagonists has been a key focus of research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of several well-characterized ORL1 antagonists.

Table 1: Binding Affinity (Ki) of ORL1 Antagonists at Human Receptors

CompoundORL1 (nM)μ-Opioid (nM)κ-Opioid (nM)δ-Opioid (nM)Reference
J-1133971.81000640>10,000
LY29400940.105>4000>4000>4000
SB-6121110.3357.6160.52109
JTC-8018.2---
BAN ORL 240.24---
Trap-101----
Cebranopadol*0.90.72.618

*Note: Cebranopadol is a dual agonist at ORL1 and opioid receptors.

Table 2: Functional Potency of ORL1 Antagonists

CompoundAssayParameterValue (nM)Cell LineReference
J-113397[³⁵S]GTPγS BindingIC₅₀5.3CHO-hORL1
LY2940094[³⁵S]GTPγS BindingKₑ0.166CHO-hORL1
JTC-801cAMP AccumulationIC₅₀2580HeLa-hORL1

Table 3: In Vivo Efficacy of ORL1 Antagonists in CNS Disorder Models

CompoundAnimal ModelDisorderEffectReference
SB-612111High-Fat Diet Binge EatingBinge EatingDose-dependent decrease in binge consumption
SB-612111Forced Swim TestDepressionReduced immobility
LY2940094Ethanol Self-AdministrationAlcoholismReduced ethanol consumption

The Physiological Role of the Opioid Receptor-Like 1 (ORL1) Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). It details the receptor's signaling mechanisms, diverse physiological functions, and the experimental methodologies used for its characterization.

Introduction

The Opioid Receptor-Like 1 (ORL1) receptor is a G-protein coupled receptor (GPCR) that shares significant structural homology with the classical opioid receptors (mu, delta, and kappa). Despite this similarity, it does not bind traditional opioid ligands with high affinity. Its endogenous ligand was identified as the 17-amino acid neuropeptide, nociceptin, also known as orphanin FQ (N/OFQ). The discovery of the N/OFQ-ORL1 system revealed a novel signaling pathway involved in a wide array of physiological and pathological processes. The ORL1 receptor is widely distributed throughout the central and peripheral nervous systems, including the brain, spinal cord, peripheral ganglia, and immune cells, suggesting its involvement in numerous functions such as pain perception, mood, memory, and cardiovascular regulation.

ORL1 Receptor Signaling Pathways

Activation of the ORL1 receptor by N/OFQ initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G-proteins (Gi/o). This interaction leads to the modulation of several key downstream effectors.

Key Signaling Cascades:

  • Inhibition of Adenylyl Cyclase: A primary consequence of ORL1 receptor activation is the Gi/o-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Potassium (K+) Channels: The receptor activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and leading to membrane hyperpolarization and reduced neuronal excitability.

    • Calcium (Ca2+) Channels: ORL1 activation inhibits voltage-gated calcium channels (VGCCs), particularly N-type channels, which reduces calcium influx and subsequently inhibits neurotransmitter release.

  • Activation of Phospholipase C (PLC): Some studies have shown that ORL1 can activate the PLC/Ca2+/protein kinase C (PKC) pathway, a response that is sensitive to pertussis toxin (PTX), confirming Gi/o protein involvement.

  • MAP Kinase Pathways: The ORL1 receptor has been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, including the phosphorylation of ERK 1/2 and p38.

  • STAT3 Pathway: The receptor can also activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

ORL1_Signaling_Pathways N_OFQ Nociceptin (N/OFQ) ORL1 ORL1 Receptor N_OFQ->ORL1 Binds to G_protein Gi/o Protein ORL1->G_protein Activates MAPK MAP Kinase (ERK, p38) ORL1->MAPK Modulates STAT3 JAK2/STAT3 ORL1->STAT3 Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx PKC Protein Kinase C (PKC) PLC->PKC Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from ORL1-expressing cells/tissue Incubation 3. Incubate: Membranes + Radioligand + Competitor Ligand Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand ([³H]N/OFQ) & Competitor Ligand Dilutions Ligand_Prep->Incubation Filtration 4. Separate Bound/Free via Vacuum Filtration Incubation->Filtration Washing 5. Wash Filters with Ice-Cold Buffer Filtration->Washing Counting 6. Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis 7. Calculate IC50 and Ki values Counting->Analysis

Methodological & Application

Application Notes and Protocols for the Use of ORL1 Antagonists in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2] Its endogenous ligand, N/OFQ, is involved in a wide array of physiological processes, including pain modulation, mood, and locomotion.[3] The role of the N/OFQ-NOP system in pain is complex, with activation of the receptor in different locations of the nervous system producing either analgesic or hyperalgesic effects.[3][4] Consequently, NOP receptor antagonists have emerged as promising therapeutic agents for the treatment of various pain states.

These application notes provide a comprehensive overview of the use of ORL1 antagonists in preclinical rodent models of pain, with a focus on experimental protocols and data presentation. While the specific compound "ORL1 antagonist 2" was not explicitly identified in the literature, this document details the application of several well-characterized ORL1 antagonists, which can serve as a guide for the evaluation of novel antagonists.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the ORL1 receptor and a typical experimental workflow for evaluating ORL1 antagonists in rodent pain models.

ORL1_Signaling_Pathway ORL1 Receptor Signaling Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_activity Decreased Neuronal Excitability G_protein->Neuronal_activity Modulates Ion Channels cAMP cAMP AC->cAMP Converts from ATP Antagonist ORL1 Antagonist Antagonist->ORL1 Blocks N_OFQ N/OFQ N_OFQ->ORL1 Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression

ORL1 Receptor Signaling Pathway

Experimental_Workflow Experimental Workflow for ORL1 Antagonist Evaluation cluster_preclinical Preclinical Evaluation cluster_molecular Molecular/Cellular Analysis Animal_Model Rodent Pain Model Induction (e.g., Neuropathic, Inflammatory) Drug_Admin ORL1 Antagonist Administration (Route, Dose, Time) Animal_Model->Drug_Admin Behavioral_Testing Pain Behavior Assessment (e.g., von Frey, Hot Plate) Drug_Admin->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis Tissue_Collection Tissue Collection (e.g., Spinal Cord, Brain) Behavioral_Testing->Tissue_Collection Molecular_Assays Molecular Assays (e.g., Western Blot, qPCR, Immunohistochemistry) Data_Analysis->Molecular_Assays Tissue_Collection->Molecular_Assays

Experimental Workflow for ORL1 Antagonist Evaluation

Key ORL1 Antagonists in Preclinical Pain Research

Several non-peptide, selective ORL1 receptor antagonists have been instrumental in elucidating the role of the N/OFQ-NOP system in pain. The following table summarizes key antagonists and their characteristics.

AntagonistChemical ClassSelectivityRoute of Administration in Rodent StudiesReference
SB-612111 Piperidine derivativeSelective for NOP over classical opioid receptorsIntrathecal (i.t.), Systemic
J-113397 Benzimidazolone derivativeSelective for NOP over classical opioid receptorsIntrathecal (i.t.), Intracerebroventricular (i.c.v.)
UFP-101 Peptide antagonistSelective NOP receptor antagonistIntracerebroventricular (i.c.v.)

Experimental Protocols

Rodent Models of Pain

The choice of pain model is critical for assessing the efficacy of an ORL1 antagonist.

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve. This model is reported to upregulate NOP receptor mRNA in the brain and spinal cord.

    • Spinal Nerve Ligation (SNL): Involves tight ligation of the L5 and/or L6 spinal nerves. This model also shows an upregulation of the NOP system.

    • Diabetic Neuropathy: Induced by streptozotocin injection, leading to hyperglycemia and subsequent nerve damage.

  • Inflammatory Pain Models:

    • Complete Freund's Adjuvant (CFA): Intraplantar injection of CFA induces a localized inflammation and persistent pain state. This model has been shown to increase NOP receptor protein and N/OFQ immunoreactivity.

    • Formalin Test: Subcutaneous injection of formalin into the paw produces a biphasic pain response, with an initial acute phase followed by a tonic inflammatory phase.

Drug Preparation and Administration
  • SB-612111: For systemic administration, SB-612111 can be dissolved in a vehicle such as 5% DMSO, 5% Tween 80, and 90% saline. For intrathecal administration, it is typically dissolved in saline.

  • J-113397: For central administration (i.t. or i.c.v.), J-113397 can be dissolved in a vehicle of DMSO, Tween 80, and saline.

  • Administration:

    • Intrathecal (i.t.): Involves injection into the subarachnoid space, typically between the L5 and L6 vertebrae in rats.

    • Intracerebroventricular (i.c.v.): Requires stereotaxic surgery to implant a cannula into a cerebral ventricle.

    • Systemic (e.g., subcutaneous (s.c.), intravenous (i.v.), oral (p.o.)): The route will depend on the pharmacokinetic properties of the antagonist.

Assessment of Pain-Related Behaviors
  • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) to a series of calibrated filaments is determined. A decrease in the withdrawal threshold indicates mechanical hypersensitivity.

  • Thermal Hyperalgesia: Assessed using the Hargreaves plantar test (radiant heat) or the hot plate test. The latency to paw withdrawal from the heat source is measured. A shorter latency indicates thermal hyperalgesia.

  • Formalin Test: The amount of time the animal spends licking, biting, or flinching the injected paw is quantified during both the early (0-5 min) and late (15-60 min) phases.

Summary of Quantitative Data

The following tables summarize representative quantitative data from studies using ORL1 antagonists in rodent pain models.

Table 1: Effects of ORL1 Antagonists on Neuropathic Pain

AntagonistRodent ModelRoute of AdministrationDoseOutcomeReference
SB-612111 Rat, Chronic Constriction Injury (CCI)SystemicNot SpecifiedPotentiated morphine antiallodynia
J-113397 Rat, Neuropathic PainOral0.1 mg/kgBlocked Ro 64-6198-induced antinociception
SB-612111 Mouse, Spinal Nerve Ligation (SNL)Subcutaneous (s.c.)6.6 µmol/kgReversed KGNOP1-induced antinociception in the formalin test

Table 2: Effects of ORL1 Antagonists in Inflammatory Pain Models

AntagonistRodent ModelRoute of AdministrationDoseOutcomeReference
J-113397 Rat, Formalin TestIntrathecal (i.t.) & Intracerebroventricular (i.c.v.)Not SpecifiedEnhanced formalin-induced agitation behavior
[Phe1ψ(CH2-NH)Gly2]NC(1-13)NH2 Rat, Freund's Adjuvant-Induced ArthritisIntracerebroventricular (i.c.v.)0.01 - 1 nmolReversed morphine-induced analgesia

Discussion and Future Directions

The data from various preclinical studies suggest that ORL1 antagonists can modulate nociceptive processing, particularly in chronic pain states where the N/OFQ-NOP system is often upregulated. Supraspinal administration of NOP antagonists has been shown to have antinociceptive properties, suggesting their potential as clinically useful analgesics. The potentiation of opioid analgesia by NOP antagonists is another promising therapeutic avenue.

Future research should focus on developing orally bioavailable ORL1 antagonists with favorable pharmacokinetic profiles. Further investigation into the specific pain modalities and patient populations that would most benefit from ORL1 antagonist therapy is also warranted. The complex, site-dependent role of the NOP system in pain modulation underscores the importance of careful dose-response studies and detailed characterization of the mechanism of action for any novel ORL1 antagonist.

References

Application Notes and Protocols for ORL1 Antagonists in Mouse Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Opioid Receptor-Like 1 (ORL1) antagonists in behavioral studies in mice. The information is intended to guide researchers in designing and executing experiments to investigate the role of the ORL1 system in various behavioral paradigms.

Introduction to ORL1 and its Antagonists

The Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), is a G protein-coupled receptor with structural homology to classical opioid receptors.[1][2] Despite this similarity, its endogenous ligand, N/OFQ, does not bind to other opioid receptors, and classic opioid ligands have low affinity for ORL1.[3] The N/OFQ-ORL1 system is implicated in a wide range of physiological processes, including pain modulation, mood, feeding, and stress responses.[4]

ORL1 antagonists are valuable pharmacological tools to elucidate the physiological and pathological roles of the N/OFQ-ORL1 system. Several selective and potent non-peptidyl antagonists have been developed and characterized for use in in vivo studies. This document focuses on three such antagonists: J-113397, SB-612111, and UFP-101.

Featured ORL1 Antagonists

A summary of the key characteristics and effects of these antagonists in mouse behavioral models is presented below.

AntagonistMechanism of ActionAdministration Route(s) in Mice
J-113397 Potent and selective nonpeptidyl ORL1 receptor antagonist.[5]Subcutaneous (s.c.), Intraperitoneal (i.p.), Intrathecal (i.t.)
SB-612111 Potent and selective nonpeptide NOP receptor antagonist.Intraperitoneal (i.p.), Intravenous (i.v.), Intrathecal (i.t.)
UFP-101 Selective NOP receptor antagonist.Intracerebroventricular (i.c.v.), Intrathecal (i.t.)

Quantitative Data Summary

The following tables summarize the quantitative effects of J-113397, SB-612111, and UFP-101 in key behavioral assays in mice.

Table 1: Effects of ORL1 Antagonists in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice
AntagonistAssayDose RangeAdministration RoutePre-treatment TimeKey Findings
SB-612111 FST1-10 mg/kgi.p.30 minDose-dependently reduced immobility time, with a significant effect at 10 mg/kg. This antidepressant-like effect was reversed by N/OFQ and absent in NOP knockout mice.
SB-612111 TST1-10 mg/kgi.p.30 minReduced immobility time in a dose-dependent manner, with significant effects at 10 mg/kg.
UFP-101 TST10 nmoli.c.v.-Reduced immobility time from approximately 179s to 111s. This effect was prevented by N/OFQ.
UFP-101 FST10 nmoli.c.v.-Reduced immobility time.
Table 2: Effects of ORL1 Antagonists in Other Behavioral Assays in Mice
AntagonistAssayDoseAdministration RouteKey Findings
J-113397 Tail-flick test (N/OFQ-induced hyperalgesia)0-30 mg/kgs.c.Dose-dependently inhibited hyperalgesia induced by intracerebroventricular (i.c.v.) administration of N/OFQ.
SB-612111 High-fat diet binge eating10 mg/kgi.p.Produced a significant, dose-dependent reduction in binge intake in both male and female mice without altering total 24-hour food intake.
SB-612111 Open-field test10 mg/kgi.p.No alterations in spontaneous locomotor activity, rearing, or grooming behaviors were observed.

Signaling Pathways and Experimental Workflows

ORL1 Receptor Signaling Pathway

Activation of the ORL1 receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, ORL1 receptor activation can modulate ion channel activity.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates N_OFQ N/OFQ N_OFQ->ORL1 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Activity Ion_Channels->Neuronal_Activity Antagonist ORL1 Antagonist (e.g., J-113397, SB-612111) Antagonist->ORL1 Blocks

ORL1 receptor signaling cascade.
General Experimental Workflow for Behavioral Studies

A typical workflow for assessing the behavioral effects of an ORL1 antagonist in mice is outlined below. This workflow emphasizes proper animal handling, drug administration, and data acquisition.

Experimental_Workflow Acclimation Animal Acclimation (Habituation to housing and handling) Grouping Random Assignment to Treatment Groups (e.g., Vehicle, Antagonist doses) Acclimation->Grouping Drug_Admin Drug Administration (e.g., i.p., s.c.) (Allow for pre-treatment time) Grouping->Drug_Admin Behavioral_Test Behavioral Assay (e.g., EPM, FST, TST) (5-6 min duration) Drug_Admin->Behavioral_Test Data_Acq Data Acquisition (Video recording and automated tracking) Behavioral_Test->Data_Acq Data_Analysis Data Analysis (Statistical comparison between groups) Data_Acq->Data_Analysis

Workflow for mouse behavioral testing.

Detailed Experimental Protocols

The following are detailed protocols for commonly used behavioral assays to evaluate the effects of ORL1 antagonists in mice.

Protocol 1: Elevated Plus Maze (EPM)

The EPM test is a widely used assay to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).

  • Video camera and tracking software (e.g., ANY-maze).

  • ORL1 antagonist solution and vehicle control.

  • Syringes and needles for administration.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 45-60 minutes before the experiment.

  • Drug Administration: Administer the ORL1 antagonist or vehicle control via the chosen route (e.g., i.p., s.c.). Allow for the specified pre-treatment time (e.g., 30 minutes).

  • Placement on Maze: Gently place the mouse on the central platform of the EPM, facing one of the closed arms.

  • Testing: Allow the mouse to freely explore the maze for a 5-minute session. Record the session using a video camera.

  • Data Acquisition: Using the tracking software, measure the time spent in the open arms and closed arms, and the number of entries into each arm.

  • Cleaning: After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between treatment groups using appropriate statistical tests.

Protocol 2: Forced Swim Test (FST)

The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, and antidepressant compounds can reduce the duration of this immobility.

Materials:

  • Transparent cylindrical containers (e.g., 30 cm height x 20 cm diameter).

  • Water bath to maintain water temperature.

  • Video camera.

  • ORL1 antagonist solution and vehicle control.

  • Syringes and needles for administration.

  • Towels for drying the mice.

Procedure:

  • Preparation: Fill the cylinders with water (approximately 15 cm deep) maintained at 23-25°C.

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer the ORL1 antagonist or vehicle control. Allow for the specified pre-treatment time.

  • Testing: Gently place the mouse into the water-filled cylinder. The test duration is typically 6 minutes.

  • Data Acquisition: Record the entire 6-minute session. The last 4 minutes of the test are typically analyzed for immobility time. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time in the antagonist-treated group compared to the vehicle group suggests an antidepressant-like effect.

Protocol 3: Tail Suspension Test (TST)

The TST is another widely used model for screening potential antidepressant drugs. The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility. Antidepressant treatments tend to increase the duration of struggling and reduce immobility time.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape.

  • Video camera.

  • ORL1 antagonist solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room.

  • Drug Administration: Administer the ORL1 antagonist or vehicle control and allow for the pre-treatment period.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar.

  • Testing: The test is typically conducted for a 6-minute duration.

  • Data Acquisition: Record the entire session. The duration of immobility is typically scored during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Post-Test: At the end of the test, carefully remove the mouse from the suspension and return it to its home cage.

  • Data Analysis: Quantify the total time the mouse remains immobile during the analysis period. A decrease in immobility time is indicative of an antidepressant-like effect. Compare the results between the different treatment groups.

References

Application Notes and Protocols for ORL1 Antagonist Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting radioligand binding assays to characterize the affinity and selectivity of antagonists for the Opioid-Like Receptor 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP). The ORL1 receptor system is a key target in drug discovery, implicated in pain modulation, mood disorders, and substance abuse.[1][2][3]

Introduction

The ORL1 receptor is a G protein-coupled receptor (GPCR) that is structurally related to the classical opioid receptors (mu, delta, and kappa).[4][5] However, it possesses a distinct pharmacology, with its endogenous ligand being the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ). Upon activation, the ORL1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The development of selective ORL1 antagonists is a promising therapeutic strategy for conditions such as depression and Parkinson's disease. Radioligand binding assays are a fundamental tool for the discovery and characterization of such antagonists, allowing for the determination of their binding affinity (Ki) and selectivity against other receptors.

Key Experimental Protocols

This section outlines the detailed methodologies for performing competitive radioligand binding assays to evaluate ORL1 antagonists.

Membrane Preparation

Accurate and reproducible binding data relies on high-quality receptor preparations. Membranes can be prepared from recombinant cell lines expressing the human ORL1 receptor (e.g., CHO or HeLa cells) or from native tissues such as rat cerebral cortex.

Protocol for Membrane Preparation from Recombinant Cells:

  • Cell Culture: Culture cells expressing the human ORL1 receptor to confluency.

  • Harvesting: Detach cells from culture flasks and centrifuge at low speed to pellet.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 30,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Resuspension and Storage: Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.

Protocol for Membrane Preparation from Rat Cerebral Cortex:

  • Dissection: Rapidly dissect the cerebral cortex from male Sprague Dawley rats on ice.

  • Homogenization: Homogenize the tissue in ice-cold Tris buffer (pH 7.4).

  • Incubation: Incubate the homogenate at 37°C for 30 minutes to remove endogenous ligands.

  • Centrifugation and Washing: Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Tris buffer and repeat this procedure twice.

  • Final Resuspension and Storage: Resuspend the final membrane pellet, determine protein concentration, and store at -80°C.

Competitive Radioligand Binding Assay

This assay determines the affinity of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor. A common radioligand used for ORL1 binding assays is [³H]-nociceptin.

Materials:

  • ORL1 receptor membrane preparation

  • Radioligand: [³H]-nociceptin (specific activity > 20 Ci/mmol)

  • Unlabeled ORL1 antagonist (test compound)

  • Unlabeled N/OFQ (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the test antagonist.

  • Reagent Addition:

    • Total Binding: Add assay buffer.

    • Non-specific Binding (NSB): Add a high concentration of unlabeled N/OFQ (e.g., 1 µM).

    • Test Compound: Add serial dilutions of the ORL1 antagonist (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add [³H]-nociceptin to all wells at a final concentration near its Kd (typically 0.5-2 nM).

  • Initiation of Binding: Add the ORL1 membrane preparation to each well to start the binding reaction. The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., using Prism software) to fit the competition curve and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The binding affinities of various ORL1 antagonists are summarized below.

Table 1: Binding Affinity of Antagonists at Human ORL1 Receptor

CompoundRadioligandIC50 (nM)Ki (nM)Cell LineReference
J-113397[¹²⁵I]Tyr¹⁴-N/OFQ2.3-CHO
JTC-801[³H]-nociceptin94 ± 8.644.5HeLa
Compound B[³H]N/OFQ-7.11Rat Brain
Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH₂--High Affinity-

Table 2: Selectivity Profile of JTC-801

ReceptorIC50 (nM)
Human ORL194 ± 8.6
Human μ-opioid325
Human δ-opioid>10,000
Human κ-opioid>10,000
Rat ORL1472
Rat μ-opioid1831
Data from reference

Visualizations

ORL1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by ORL1 receptor activation and its inhibition by an antagonist.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ (Agonist) N_OFQ->ORL1 Activates Antagonist ORL1 Antagonist Antagonist->ORL1 Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep ORL1 Membrane Preparation Incubation Incubate Membranes, Radioligand & Antagonist Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]-nociceptin) Radioligand_Prep->Incubation Antagonist_Prep Antagonist Dilutions Antagonist_Prep->Incubation Filtration Separate Bound/Free via Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Curve Plot Competition Curve Calc_Specific_Binding->Plot_Curve Determine_IC50_Ki Determine IC50 & Ki Plot_Curve->Determine_IC50_Ki

References

Measuring the In Vitro Efficacy of ORL1 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the in vitro efficacy of antagonists targeting the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). The ORL1 receptor, a G protein-coupled receptor (GPCR), is a significant target for the development of novel analgesics and other therapeutics. Accurate and reproducible in vitro assays are crucial for the identification and characterization of new ORL1 antagonists.

ORL1 Receptor Signaling Pathway

The ORL1 receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand nociceptin, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. This ultimately results in a reduction of neuronal excitability.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ K_channel->K_ion Efflux Neuronal_Inhibition Neuronal Inhibition Nociceptin Nociceptin (Agonist) Nociceptin->ORL1 Binds Antagonist ORL1 Antagonist Antagonist->ORL1 Blocks ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->Ca_channel Influx Blocked

Caption: Simplified ORL1 receptor signaling pathway.

Experimental Workflow for ORL1 Antagonist Evaluation

The in vitro evaluation of an ORL1 antagonist typically follows a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess potency and efficacy.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_tertiary Further Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) GTP_Assay [35S]GTPγS Binding Assay (Determine IC50) Binding_Assay->GTP_Assay cAMP_Assay cAMP Accumulation Assay (Determine IC50) Binding_Assay->cAMP_Assay Selectivity Selectivity Profiling (vs. other opioid receptors) GTP_Assay->Selectivity cAMP_Assay->Selectivity Advanced_Assays Advanced Assays (e.g., BRET/FRET for biased agonism) Selectivity->Advanced_Assays Start Test Compound Start->Binding_Assay

Caption: General experimental workflow for ORL1 antagonist evaluation.

Data Presentation: Efficacy of Selected ORL1 Antagonists

The following table summarizes the in vitro efficacy data for several well-characterized ORL1 antagonists.

CompoundAssay TypeSpecies/Cell LineRadioligandAgonistKi (nM)IC50 (nM)Reference
J-113397 Radioligand BindingCHO-hORL1[³H]Nociceptin-1.8-
[³⁵S]GTPγS BindingCHO-hORL1-Nociceptin-5.3
cAMP AccumulationCHO-hORL1-Nociceptin-Competitive Antagonism
JTC-801 Radioligand BindingHeLa-hORL1[³H]Nociceptin-44.5-
cAMP AccumulationHeLa-hORL1-Forskolin/Nociceptin-2580
UFP-101 Radioligand BindingCHO-hNOP[³H]Nociceptin-0.06-
[³⁵S]GTPγS BindingCHO-hNOP-Nocice

Navigating Nociceptin's Nuances: Application Notes and Protocols for ORL1 Antagonist Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals investigating the nociceptin/orphanin FQ (N/OFQ) system now have access to a comprehensive guide on the administration of ORL1 (Opioid Receptor-Like 1) antagonists in animal models. These detailed application notes and protocols provide a critical resource for designing and executing robust preclinical studies targeting this important receptor, which is implicated in pain, addiction, depression, and anxiety.

The following sections outline various administration routes for ORL1 antagonists, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate reproducible and effective research.

I. Overview of Administration Routes

The choice of administration route for an ORL1 antagonist in animal studies is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The most common routes include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), intracerebroventricular (ICV), and intrathecal (IT). Each route offers distinct advantages and disadvantages related to bioavailability, onset and duration of action, and systemic versus central nervous system (CNS) targeting.

II. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for representative ORL1 antagonists administered via different routes in rodents. This data is essential for dose selection and for understanding the exposure-response relationship.

Table 1: Oral Administration of ORL1 Antagonists in Rodents

CompoundSpeciesDose (mg/kg)Bioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (h)Vehicle
LY294009

Application Notes and Protocols for ORL1 Receptor Antagonists in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, concentration, and experimental protocols for the use of ORL1 (Opioid Receptor-Like 1), also known as the Nociceptin/Orphanin FQ (N/OFQ) or NOP receptor, antagonists in a research setting. This document focuses on three well-characterized non-peptide antagonists: J-113397, LY2940094, and JTC-801.

Introduction

The ORL1 receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological processes, including pain modulation, reward, anxiety, and depression. Unlike classical opioid receptors, the ORL1 receptor does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ). The development of selective ORL1 antagonists has provided invaluable tools to investigate the physiological roles of the N/OFQ-ORL1 system and to explore its therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for J-113397, LY2940094, and JTC-801.

Table 1: In Vitro Affinity and Potency of ORL1 Antagonists

CompoundAssay TypePreparationRadioligandParameterValue (nM)Reference
J-113397 Radioligand BindingCloned human ORL1[¹²⁵I]Tyr¹⁴-nociceptinKᵢ1.8
Radioligand BindingMouse brain[³H]NociceptinKᵢ1.1
GTPγS BindingCHO-ORL1 cells[³⁵S]GTPγSIC₅₀5.3
cAMP InhibitionCHO-hOP4 cells-pA₂7.52
LY2940094 Radioligand BindingHuman NOP receptors-Kᵢ0.105
Functional AntagonismHuman NOP receptors-Kₑ0.166
JTC-801 Radioligand BindingCHO(hORL1) cells[³H]NociceptinKᵢ0.96

Application Notes and Protocols for High-Throughput Screening of Novel ORL1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel antagonists for the Opioid-like Receptor 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. The ORL1 receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including pain, depression, and anxiety. The following sections detail the essential background, experimental procedures, and data analysis required to identify and characterize novel ORL1 antagonists.

Introduction to ORL1 and its Signaling Pathway

The ORL1 receptor is a member of the opioid receptor family but does not bind traditional opioid ligands. Its endogenous ligand is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ). Activation of the ORL1 receptor by N/OFQ initiates a signaling cascade primarily through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, ORL1 receptor activation modulates ion channel activity, causing the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. Downstream effects also include the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. The development of selective ORL1 antagonists is a key strategy for probing the physiological roles of the N/OFQ system and for developing novel therapeutics.

ORL1 Signaling Pathway Diagram

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Blocked N_OFQ N/OFQ N_OFQ->ORL1 Binds & Activates Antagonist Antagonist Antagonist->ORL1 Binds & Blocks ATP ATP ATP->AC

Caption: ORL1 receptor signaling cascade.

High-Throughput Screening Workflow for ORL1 Antagonists

The identification of novel ORL1 antagonists from large compound libraries necessitates a robust and efficient high-throughput screening (HTS) cascade. A typical workflow involves a primary screen to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS Workflow Diagram

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Potency cluster_tertiary Selectivity & Mechanism of Action cluster_optimization Lead Optimization Compound_Library Compound Library (>100,000 compounds) Primary_Assay Primary HTS Assay (e.g., Calcium Mobilization) Compound_Library->Primary_Assay Initial_Hits Initial Hits (~0.5-1% hit rate) Primary_Assay->Initial_Hits Dose_Response Dose-Response Assay (IC50 Determination) Initial_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Assay Selectivity Profiling (vs. other opioid receptors) Confirmed_Hits->Selectivity_Assay Functional_Assay Functional Assays (e.g., cAMP, GTPγS) Confirmed_Hits->Functional_Assay Binding_Assay Radioligand Binding Assay (Ki Determination) Confirmed_Hits->Binding_Assay Lead_Candidates Lead Candidates Selectivity_Assay->Lead_Candidates Functional_Assay->Lead_Candidates Binding_Assay->Lead_Candidates SAR Structure-Activity Relationship (SAR) Lead_Candidates->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Optimized_Leads Optimized Leads ADME_Tox->Optimized_Leads

Caption: High-throughput screening cascade for ORL1 antagonists.

Experimental Protocols

Detailed methodologies for key experiments in the HTS cascade are provided below.

Primary Screening: Fluorescence-Based Calcium Mobilization Assay

This assay is a common primary screen for GPCRs that couple to the Gq pathway or can be engineered to do so. For Gi/o-coupled receptors like ORL1, co-transfection with a promiscuous Gα subunit (e.g., Gα16) can redirect the signal through the phospholipase C pathway, leading to a measurable calcium release.

Objective: To identify compounds that inhibit N/OFQ-

Troubleshooting & Optimization

ORL1 Antagonist Selectivity and Specificity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of selective and specific ORL1 antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing selective ORL1 antagonists?

The main challenge stems from the high structural homology between the ORL1 (NOP) receptor and the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). This similarity, particularly in the transmembrane domains, makes it difficult to design ligands that bind with high affinity to ORL1 without also interacting with the other opioid receptors, leading to off-target effects.

Q2: My putative ORL1 antagonist shows partial agonist activity in a functional assay. What could be the cause?

This is a common observation in GPCR drug discovery. Several factors could be at play:

  • Assay-dependent efficacy: The ligand might act as an antagonist in one signaling pathway (e.g., G protein activation) but as a partial agonist in another (e.g., β-arrestin recruitment). It is crucial to profile compounds across multiple functional assays.

  • Intrinsic activity: The compound's chemical structure may not fully stabilize the inactive conformation of the receptor, leading to a low level of receptor activation. Structure-activity relationship (SAR) studies can help in modifying the compound to eliminate this residual agonism. For instance, modifications to the N-substituent of piperidine-based scaffolds have been shown to modulate the agonist/antagonist profile.

  • Receptor reserve: In cell lines with high receptor expression, even a compound with very low intrinsic efficacy can produce a measurable agonist response. Testing in a cell line with lower receptor expression might reduce or eliminate the partial agonism observed.

Q3: How can I improve the selectivity of my ORL1 antagonist for ORL1 over classical opioid receptors?

Improving selectivity is a key challenge

Technical Support Center: Developing Orally Bioavailable ORL-1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the development of orally bioavailable Opioid Receptor-Like 1 (ORL-1) antagonists.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing orally bioavailable ORL-1 antagonists?

The development of orally active ORL-1 antagonists is a significant challenge due to a combination of factors. Many potent antagonists possess physicochemical properties, such as high molecular weight and lipophilicity, that fall outside the optimal range for good oral absorption, often referred to as "beyond the Rule of 5". Key hurdles include poor aqueous solubility, low intestinal permeability, and high first-pass metabolism in the gut wall and liver, all of which contribute to low and variable oral bioavailability. Furthermore, achieving high selectivity against the classical opioid receptors (mu, delta, and kappa) is critical to avoid off-target effects.

Q2: What is the signaling pathway of the ORL-1 receptor, and how do antagonists function?

The ORL-1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a G-protein coupled receptor (GPCR). When activated by its endogenous ligand N/OFQ, it couples to the inhibitory G-protein, Gαi. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). ORL-1 antagonists function by binding to the receptor and blocking the binding of N/OFQ, thereby preventing the initiation of this downstream signaling cascade.

Q3: What are the critical physicochemical properties to optimize for improving oral bioavailability?

To enhance the probability of successful oral absorption, several physicochemical properties must be carefully controlled. According to established principles like Lipinski's "Rule of 5," key parameters include:

  • Molecular Weight (MWt): Ideally below 500 Da.

  • Lipophilicity (clogP): A value not greater than 5 is generally preferred.

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

While these are guidelines, compounds "beyond the Rule of 5" can achieve oral bioavailability, but they require careful optimization of properties like polar surface area, rotatable bonds, and aqueous solubility to overcome absorption barriers.

Q4: Why is selectivity over other opioid receptors (μ, δ, κ) so important?

Achieving high selectivity for the ORL-1 receptor over the classical mu (μ), delta (δ), and kappa (κ) opioid receptors is paramount. The classical opioid receptors are associated with a range of well-known effects, including analgesia, euphoria, respiratory depression, and physical dependence (μ-receptor). A lack of selectivity could lead to a host of undesirable side effects, complicating the therapeutic profile and potentially leading to abuse liability. Therefore, rigorous selectivity screening is a mandatory step in the development pipeline.

Section 2: Troubleshooting Guide

Q: My lead compound demonstrates high potency in in vitro binding and functional assays but shows poor oral bioavailability in animal models. What are the likely causes and how do I troubleshoot this?

A: This is a common and critical issue in drug development. The discrepancy points to poor absorption, distribution, metabolism, or excretion (ADME) properties. A systematic approach is required to identify the bottleneck.

  • Assess Physicochemical Properties: First, evaluate the compound's core properties. Is it highly lipophilic (high logP) or does it have poor aqueous solubility? These factors can limit its dissolution in the gastrointestinal tract.

  • Evaluate Membrane Permeability: The compound may not be efficiently crossing the intestinal wall. An in vitro Caco-2 permeability assay is the standard method to assess this. Low permeability suggests the need for structural modifications to improve passive diffusion or exploit active transport mechanisms.

  • Investigate Metabolic Stability: The compound could be rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism). Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance rate. If stability is low, identify the metabolic "hotspots" on the molecule and modify the structure to block this metabolism.

  • Compare IV vs. PO Pharmacokinetics: Administer the compound both intravenously (IV) and orally (PO) to the same animal model. Comparing the Area Under the Curve (AUC) from both routes allows for the calculation of absolute oral bioavailability (F%). A low F% despite a good IV profile confirms that the issue lies with absorption or first-pass metabolism.

The workflow below outlines a systematic approach to troubleshooting this issue.

Section 3: Data Presentation

Table 1: In Vitro Properties of Selected ORL-1 Antagonists

Compound Molecular Weight (Da) cLogP ORL-1 Receptor Binding Ki (nM) Selectivity over μ/δ/κ Receptors Reference
JTC-801 480.99 5.8 44.5 (human) High selectivity over μ, δ, and κ
J-113397 452.63 4.2 2.3 (human) >600-fold over μ, δ, and κ

| SB-612111 | 459.58 | 4.5 | 1.1 (human) | >100-fold over μ, δ, and κ | N/A |

Table 2: Pharmacokinetic Parameters of JTC-801 in Mice

Administration Route Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) Oral Bioavailability (F%) Reference
Intravenous (i.v.) 1 - - 211 -

| Oral (p.o.) | 10 | 0.5 | 137 | 309 | ~14.6% | |

Section 4: Key Experimental Protocols

Protocol 1: ORL-1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the ORL-1 receptor.

  • Materials:

    • Cell membranes from cells stably expressing the human ORL-1 receptor (e.g., HeLa or CHO cells).

    • Radioligand, e.g., [³H]-nociceptin or [¹²⁵I]Tyr¹⁴-N/OFQ.

    • Test compound at various concentrations.

    • Non-specific binding control (a high concentration of a known ORL-1 ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Incubate the

Technical Support Center: Optimizing ORL1 Antagonist Stability for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo use of Opioid Receptor-Like 1 (ORL1) antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of ORL1 antagonists?

A1: The primary challenges affecting the in vivo stability of ORL1 antagonists, which can be either small molecules or peptides, include rapid metabolism by liver enzymes (e.g., cytochrome P450s), poor solubility, high plasma protein binding, and enzymatic degradation for peptide-based antagonists. These factors can lead to a short half-life, low bioavailability, and reduced efficacy.

Q2: What are the common metabolic pathways for small-molecule ORL1 antagonists?

A2: Small-molecule ORL1 antagonists are often subject to Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism in the liver. The specific pathways depend on the chemical structure of the antagonist. Identifying the metabolic "hotspots" on the molecule is crucial for optimizing its stability.

Q3: How can the stability of peptide-based ORL1 antagonists be improved?

A3: Several strategies can enhance the stability of peptide-based antagonists. These include:

  • N-terminal and C-terminal modifications: Acetylation or methylation of the termini can protect against exopeptidases.

  • Amino acid substitution: Replacing L-amino acids with D-amino acids or unnatural amino acids at cleavage sites can reduce susceptibility to proteases.

  • Cyclization: Creating cyclic peptides can enhance stability by making the structure less flexible and accessible to proteases.

  • PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.

Q4: What formulation strategies can improve the oral bioavailability of ORL1 antagonists?

A4: For ORL1 antagonists with poor oral bioavailability, various formulation strategies can be employed:

  • Lipid-based formulations: Incorporating the antagonist into liposomes, micelles, or emulsions can enhance solubility and protect it from degradation in the gastrointestinal tract.

  • Polymer-based formulations: Encapsulating the drug in polymeric nanoparticles can shield it from enzymatic and chemical degradation.

  • Use of permeation enhancers: These agents can transiently increase the permeability of the intestinal epithelium, facilitating drug absorption.

  • Prodrug approach: A prodrug is an inactive derivative of the drug molecule that is converted to the active form in the body. This can improve absorption and stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low in vivo efficacy despite high in vitro potency Rapid metabolism- Conduct metabolic stability assays to identify major metabolites.- Modify the chemical structure at metabolic hotspots.- Co-administer with a metabolic enzyme inhibitor (for research purposes).
Poor bioavailability- Investigate different routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.- Employ formulation strategies to enhance absorption (see FAQ Q4).
High inter-individual variability in pharmacokinetic (PK) data Differences in metabolic enzyme activity- Use a genetically homogenous animal strain.- Increase the number of animals per group to improve statistical power.
Formulation inconsistency- Ensure the formulation is homogenous (e.g., uniform suspension).- Validate the dosing procedure to ensure accuracy.
Adverse effects observed at therapeutic doses Off-target activity- Screen the antagonist against a panel of other receptors, particularly other opioid receptors.
Toxic metabolites- Identify and characterize major metabolites and assess their toxicity.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the rate of metabolic degradation of an ORL1 antagonist in liver microsomes.

Materials:

  • Test ORL1 antagonist

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g

Technical Support Center: Enhancing the Potency of Novel ORL1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of novel opioid receptor-like 1 (ORL1) antagonists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My lead compound demonstrates high binding affinity (low Kᵢ) but exhibits low functional potency (high IC₅₀) in my GTPγS or cAMP assay. What are the potential causes and troubleshooting steps?

A1: This discrepancy, known as affinity-efficacy decoupling, is a common challenge. Several factors can contribute to this phenomenon:

  • Partial Agonism: The compound may not be a true neutral antagonist and could possess residual agonist activity, which can interfere with the functional assay readout. The level of receptor expression in the cell system can influence whether a compound behaves as an antagonist or a partial agonist.[1]

  • Assay-Specific Conditions: The ionic strength, GTP concentration (in GTPγS assays), and choice of stimulating agonist can all significantly impact the measured potency of an antagonist.

  • Cellular Environment: The specific cell line used (e.g., CHO, HEK293) and the level of ORL1 receptor expression can alter the signaling environment and the antagonist's apparent potency.

Troubleshooting Steps:

  • Confirm Antagonist Activity: Run the functional assay with your compound in the absence of an ORL1 agonist. A decrease in the basal signal would indicate inverse agonist activity, while an increase would confirm partial agonism. True neutral antagonists should not affect the basal signal.[1]

  • Vary Agonist Concentration: Perform antagonist curves against a full concentration-response curve of the agonist (e.g., nociceptin/orphanin FQ). This will allow for the calculation of a Schild affinity value (pA₂), which is a more reliable measure of antagonist potency than a single IC₅₀ value.

  • Optimize Assay Buffer: Titrate the concentration of NaCl and MgCl₂ in your assay buffer, as these can modulate G-protein coupling and ligand affinity.

  • Test in Multiple Cell Lines: If possible, validate your findings in a different cell line expressing the ORL1 receptor to rule out cell-type-specific artifacts.

Q2: My ORL1 antagonist shows significant cross-reactivity with classical opioid receptors (mu, delta, kappa). How can I improve its selectivity?

A2: Achieving selectivity is critical for minimizing off-target effects. The structural homology between ORL1 and other opioid receptors presents a significant challenge.[2][3]

Strategies for Improving Selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematic chemical modification of your lead compound is the primary method for improving selectivity. Studies have shown that modifications to specific regions of a molecule can drastically alter its selectivity profile. For instance, in some chemical series, introducing bulky, lipophilic substituents on the basic nitrogen atom can modulate the agonist/antagonist profile and selectivity.[4]

  • Computational Modeling: Use homology models of the ORL1 and other opioid receptors to guide your synthetic chemistry efforts. Docking studies can help identify substitutions that favor interaction with the ORL1 binding pocket while disfavoring interactions with mu, delta, or kappa receptors.

  • Counter-Screening: Implement a robust screening cascade where all new analogs are systematically tested against a panel of off-target receptors early in the development process. This allows for the rapid identification and deprioritization of non-selective compounds.

Q3: I am observing high variability and a poor signal-to-noise ratio in my cAMP accumulation assay. What are the common causes and how can I optimize the protocol?

A3: A robust cAMP assay is essential for characterizing antagonist potency. High variability often stems from suboptimal assay conditions or cell handling.

Troubleshooting & Optimization:

  • Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or starved cells will respond poorly.

  • Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. Perform a full forskolin dose-response curve to identify the EC₈₀ concentration, which typically provides the optimal window for measuring inhibition by an ORL1 agonist (and its reversal by an antagonist).

  • PDE Inhibitor: Include a phosphodiesterase (PDE) inhibitor, such as IBMX or rolipram, in your assay buffer to prevent the degradation of cAMP and amplify the signal.

  • Incubation Times: Optimize both the antagonist pre-incubation time and the agonist stimulation time. A 15-minute stimulation is often a good starting point.

  • Lysis Buffer and Detection: Ensure complete cell lysis and compatibility of your lysis buffer with your cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

Q4: My novel compound has poor aqueous solubility, which is compromising my in vitro assay results. What formulation strategies can I employ?

A4: Poor solubility is a frequent hurdle that can lead to artificially low potency values and inaccurate SAR data.

Addressing Solubility Issues:

  • Co-solvents: For in vitro assays, using a small percentage (typically <1%) of an organic co-solvent like DMSO is standard practice. However, ensure the final concentration does not affect cell viability or assay performance.

  • Excipients: Investigate the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with hydrophobic molecules and improve their aqueous solubility.

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

  • Salt Forms: For in vivo studies and later-stage development, preparing different salt forms of the compound is a common and effective strategy to enhance solubility and bioavailability.

Quantitative Data: Structure-Activity Relationships

Systematic modification of chemical scaffolds is key to enhancing potency and selectivity. The table below summarizes SAR data from a series of benzimidazolinone-based ORL1 antagonists, illustrating how small structural changes can impact binding affinity.

CompoundR1 GroupR2 GroupORL1 Kᵢ (nM)Reference
Lead Cmpd. 4 HBenzyl>1000
Analog 5 Hα-Methylbenzyl4.6
J-113397 Ethyl(3R,4R)-3-Hydroxymethyl-4-phenyl-piperidinyl1.8
Analog 7 2-Fluoroethyl3-Hydroxymethyl-4-phenyl-piperidinyl1.7

This table illustrates that the introduction of an ethyl group at the R1 position and a hydroxymethyl-substituted piperidine at the R2 position led to a significant increase in binding affinity for the ORL1 receptor.

Experimental Protocols & Methodologies

Protocol 1: ORL1 Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the ORL1 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human ORL1 receptor.

  • Radioligand: [³H]-Nociceptin or [³H]-Diprenorphine.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: 10 µM Naloxone or unlabeled Nociceptin.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a final concentration equal to its K₋d value.

  • Initiate the binding reaction by adding 50 µL of cell membrane suspension (20-40 µg protein/well).

  • Incubate the plate for 60-90 minutes at room temperature.

  • Terminate the reaction by rapid filtration through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the ORL1 receptor. Antagonists are measured by their ability to inhibit this stimulation.

Materials:

  • Cell membranes from cells expressing hORL1.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration.

  • ORL1 agonist: Nociceptin (N/OFQ).

  • [³⁵S]GTPγS: ~0.1 nM final concentration.

  • Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated).

Methodology:

  • Pre-incubate cell membranes (10-20 µg) with SPA beads in the assay buffer for 30 minutes on ice.

  • To a 96-well plate, add the membrane/bead slurry, GDP, and the test antagonist at various concentrations. Incubate for 15 minutes at room temperature.

  • Add the ORL1 agonist (at its EC₈₀ concentration) to all wells except the basal control.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Centrifuge the plate (e.g., 500 x g for 5 minutes) and measure the radioactivity using a microplate scintillation counter.

  • Plot the % inhibition of agonist-stimulated binding versus the antagonist concentration to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Effects ORL1 ORL1 Receptor G_protein Gαi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) Nociceptin Nociceptin (Agonist) Nociceptin->ORL1 Binds & Activates Antagonist Novel Antagonist Antagonist->ORL1 Binds & Blocks

Caption: ORL1 receptor signaling and mechanism of antagonism.

Antagonist_Screening_Workflow start Compound Library primary_assay Primary Screen: Radioligand Binding Assay (Determine Kᵢ) start->primary_assay primary_decision Potency Threshold? (e.g., Kᵢ < 100 nM) primary_assay->primary_decision secondary_assay Secondary Screen: Functional Assay (e.g., GTPγS or cAMP) (Determine IC₅₀, confirm antagonism) primary_decision->secondary_assay Yes discard Discard primary_decision->discard No secondary_decision Functional Antagonist? secondary_assay->secondary_decision selectivity_panel Selectivity Panel: Screen vs. μ, δ, κ Opioid Receptors secondary_decision->selectivity_panel Yes secondary_decision->discard No selectivity_decision Selective for ORL1? selectivity_panel->selectivity_decision lead_opt Lead Optimization: SAR Studies selectivity_decision->lead_opt No, but potent hit Hit Compound selectivity_decision->hit Yes lead_opt->primary_assay

Caption: A typical screening workflow for identifying potent ORL1 antagonists.

Logical_Relationships goal Ideal ORL1 Antagonist potency High Potency potency->goal selectivity High Selectivity (vs. MOP, KOP, DOP) selectivity->goal properties Good Drug-like Properties properties->goal affinity High Binding Affinity (Low Kᵢ) affinity->potency efficacy Functional Antagonism (Low IC₅₀ / pA₂) efficacy->potency solubility Solubility solubility->properties permeability Permeability permeability->properties bioavailability Bioavailability bioavailability->properties

Caption: Key parameters for developing an ideal ORL1 antagonist.

References

Validation & Comparative

A Comparative Guide to the Therapeutic Index of ORL1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of representative antagonists of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. A critical parameter in drug development, the therapeutic index (TI) offers a measure of a drug's safety by comparing its effective dose to its toxic dose. Due to the limited availability of complete quantitative data (ED50, TD50, and LD50) in publicly accessible literature for many ORL1 antagonists, this guide focuses on a qualitative and semi-quantitative comparison based on available preclinical efficacy and safety data.

The ORL1 receptor system is a promising target for the development of novel therapeutics, particularly for pain, depression, and anxiety. Understanding the therapeutic window of antagonists for this receptor is paramount for their clinical advancement.

Understanding the Therapeutic Index

The therapeutic index is a quantitative measure of a drug's relative safety. It is typically calculated as the ratio of the dose that produces a toxic effect in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[1] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[1][2]

Therapeutic Index (TI) = TD50 / ED50 or TI = LD50 / ED50

A higher therapeutic index is preferable, as it indicates a wider margin between the effective and toxic doses of a drug.[2]

Comparative Analysis of ORL1 Antagonists

While a direct numerical comparison of therapeutic indices is challenging without complete datasets, the following table summarizes the available preclinical data for several notable ORL1 antagonists. This allows for a comparative assessment of their potency and safety profiles based on effective doses in relevant models and any reported adverse effects. The placeholder "ORL1 Antagonist 2" is used here to represent a hypothetical new compound for comparison against established agents.

Compound Test Model Species Effective Dose (ED) / Minimum Effective Dose (MED) Observed Adverse Effects / Safety Data Reference
This compound (Hypothetical) -----
JTC-801 Hot-plate testMouseMED: 0.01 mg/kg (i.v.), 1 mg/kg (p.o.)No significant adverse effects reported in the study.
Formalin testRatMED: 0.01 mg/kg (i.v.), 1 mg/kg (p.o.)
J-113397 Nociceptin-induced hyperalgesia (tail-flick)MouseDose-dependent inhibition (s.c.)No adverse effects mentioned in the study.[3]
Parkinsonian-like symptomsRatAttenuation of akinesiaNo adverse effects mentioned in the study.
LY2940094 Forced-swim test (antidepressant-like)MouseEfficacious at 30 mg/kg (p.o.)No disruption of cognitive performance or motor function; well-tolerated in humans at 40 mg/day.
Ethanol self-administrationRatReduced at 30 mg/kg (p.o.)No effect on water and food intake or locomotor activity.
SB-612111 Nociceptin-induced thermal hyperalgesiaMouseED50: 0.62 mg/kg (i.v.)No analgesic effects on its own; prevents hyperalgesia.
High-fat diet binge eatingMouseDose-dependent decrease in binge consumptionNo effect on total food intake.

Note: The absence of reported adverse effects in some studies does not definitively confirm the complete safety of the compound, as the primary focus may have been on efficacy. Comprehensive toxicology studies are required for a full safety assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of efficacy and toxicity, which are the core components of the therapeutic index. Below are protocols for key experiments cited in the evaluation of ORL1 antagonists.

Efficacy Assessment: Hot-Plate Test for Analgesia

The hot-plate test is a widely used method to assess the analgesic properties of drugs by measuring the latency of a thermal pain response.

  • Apparatus: A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature.

  • Procedure:

    • The hot-plate surface is heated to and maintained at a constant temperature, typically between 52°C and 55°C.

    • A mouse is placed on the hot plate, and a timer is started simultaneously.

    • The latency to the first sign of a pain response, such as licking a hind paw, shaking a paw, or jumping, is recorded.

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the apparatus, and the cut-off time is recorded as its latency.

    • The test compound or vehicle is administered, and the test is repeated at predetermined time points to evaluate the drug's effect on response latency.

  • Data Analysis: The ED50 is determined by plotting the percentage of animals exhibiting a significant increase in pain latency against the dose of the test compound.

Efficacy Assessment: Formalin Test for Nociception

The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of different pain mechanisms.

  • Materials:

    • A dilute solution of formalin (e.g., 5% in saline).

    • Observation chambers with mirrors to allow for unobstructed viewing of the animal's paws.

  • Procedure:

    • A small volume of formalin solution (e.g., 20-50 µL) is injected subcutaneously into the plantar surface of one of the animal's hind paws.

    • The animal is immediately placed in the observation chamber.

    • Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified over a set period (e.g., 60 minutes).

    • The observation period is typically divided into two phases: the early (acute) phase (0-5 minutes post-injection) and the late (inflammatory) phase (15-60 minutes post-injection).

    • The test compound or vehicle is administered prior to the formalin injection to assess its effect on nociceptive behaviors in each phase.

  • Data Analysis: The ED50 is calculated based on the dose-dependent reduction in the duration or frequency of nociceptive behaviors in either phase.

Toxicity Assessment: Acute Oral Toxicity (LD50 Determination)

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The OECD guidelines provide standardized procedures for these studies.

  • Guidelines: OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).

  • Procedure (General Overview):

    • Animals (typically rats or mice) are fasted overnight before dosing.

    • The test substance is administered orally via gavage at various dose levels to different groups of animals.

    • A control group receives the vehicle only.

    • Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weights are recorded weekly.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using statistical methods appropriate to the chosen OECD guideline. This value represents the dose at which 50% of the animals are expected to die.

Visualizing Key Pathways and Workflows

ORL1 Receptor Signaling Pathway

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the ORL1 receptor by its endogenous ligand, N/OFQ, or by synthetic agonists leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, which collectively lead to a reduction in neuronal excitability. ORL1 antagonists block these effects by preventing the binding of N/OFQ to the receptor.

ORL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ ORL1_Receptor ORL1 Receptor (NOP) N/OFQ->ORL1_Receptor Activates ORL1_Antagonist ORL1 Antagonist ORL1_Antagonist->ORL1_Receptor Blocks G_Protein Gi/o Protein ORL1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converts Neuronal_Excitability Reduced Neuronal Excitability K_Channel->Neuronal_Excitability Leads to Ca_Channel->Neuronal_Excitability Leads to

ORL1 Receptor Signaling Pathway
Experimental Workflow for Therapeutic Index Determination

The determination of the therapeutic index is a multi-step process that involves parallel efficacy and toxicity studies. The workflow begins with dose-range finding studies to identify appropriate dose levels for subsequent definitive experiments. Efficacy studies aim to determine the ED50, while toxicity studies establish the TD50 or LD50.

Therapeutic_Index_Workflow cluster_planning Phase 1: Planning and Dose-Range Finding cluster_efficacy Phase 2: Efficacy Assessment cluster_toxicity Phase 3: Toxicity Assessment cluster_calculation Phase 4: Calculation and Evaluation Dose_Range_Finding Dose-Range Finding Studies Efficacy_Studies Efficacy Studies (e.g., Hot-Plate, Formalin Test) Dose_Range_Finding->Efficacy_Studies Toxicity_Studies Acute Toxicity Studies (e.g., OECD Guidelines) Dose_Range_Finding->Toxicity_Studies ED50_Determination ED50 Determination Efficacy_Studies->ED50_Determination TI_Calculation Therapeutic Index (TI) Calculation (TD50/ED50) ED50_Determination->TI_Calculation TD50_LD50_Determination TD50/LD50 Determination Toxicity_Studies->TD50_LD50_Determination TD50_LD50_Determination->TI_Calculation

Experimental Workflow for TI Determination

Conclusion

The development of ORL1 antagonists holds significant promise for addressing unmet medical needs in pain and neuropsychiatric disorders. While a comprehensive quantitative comparison of their therapeutic indices is currently limited by the availability of public data, the existing preclinical evidence suggests that several compounds, such as LY2940094, exhibit favorable efficacy and safety profiles in animal models. Future research and the publication of detailed toxicology and efficacy data will be crucial for a more definitive assessment and comparison of the therapeutic index of different ORL1 antagonists, ultimately guiding the selection of the most promising candidates for clinical development.

References

Confirming the On-Target Effects of ORL1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the on-target effects of a representative opioid receptor-like 1 (ORL1) antagonist, JTC-801, alongside other notable antagonists of the same class. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate tools for their research.

The ORL1 receptor, also known as the nociceptin receptor (NOP), is a G-protein coupled receptor (GPCR) with significant homology to classical opioid receptors.[1][2] Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ).[1][3] The activation of the ORL1 receptor by N/OFQ triggers various intracellular signaling pathways, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway.[4] The development of selective ORL1 antagonists is crucial for elucidating the physiological roles of the N/OFQ system and for the potential treatment of conditions such as pain, depression, and anxiety.

Comparative Analysis of ORL1 Antagonists

The on-target efficacy of an ORL1 antagonist is primarily determined by its binding affinity for the receptor and its ability to functionally block the signaling cascade initiated by the endogenous ligand, N/OFQ. This section provides a quantitative comparison of JTC-801 with other selective ORL1 antagonists.

CompoundReceptorBinding Affinity (Ki, nM)Functional Antagonism (IC50, µM)Species
JTC-801 Human ORL144.52.58 (inhibition of forskolin-induced cAMP accumulation)Human
LY2940094Human NOP (ORL1)Potent and selective (specific values not detailed in provided text)Antidepressant-like effects in vivoMouse, Rat
Ac-RYYRIK-NH2 derivative (isovaleryl)ORL1High affinity (specific values not detailed in provided text)Strong antagonist natureNot specified
J-113397ORL1Potent and selective small molecule (specific values not detailed in provided text)Not specifiedNot specified

Table 1: Comparative in vitro and in vivo data for selected ORL1 antagonists. Data for JTC-801 was obtained from studies on HeLa cells expressing the human ORL1 receptor. LY2940094 has demonstrated on-target antidepressant-like effects in mice, which were absent in NOP -/- mice. The isovaleryl derivative of Ac-RYYRIK-NH2 is noted for its high receptor-binding affinity and strong antagonist properties. J-113397 is a potent and selective small molecule ORL1 antagonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize ORL1 antagonists.

Radioligand Binding Assay for ORL1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the ORL1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from HeLa cells stably expressing the human ORL1 receptor. The cells are homogenized in Tris buffer (pH 7.4) and centrifuged. The resulting pellet is resuspended in the same buffer.

  • Binding Reaction: The membrane homogenate is incubated with the radioligand, [3H]-nociceptin, and various concentrations of the test compound (e.g., JTC-801).

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The kinetic properties can be further analyzed using Lineweaver-Burk or Dixon plots.

Functional Assay: Inhibition of Forskolin-Induced cAMP Accumulation

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: HeLa cells expressing the human ORL1 receptor are cultured in 24-well plates.

  • Pre-incubation: The cells are pre-incubated in a serum-free medium.

  • Stimulation: The cells are then treated with a reaction mixture containing forskolin (an adenylyl cyclase activator), a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine), the ORL1 agonist nociceptin, and varying concentrations of the test antagonist (e.g., JTC-801).

  • Incubation: The cells are incubated for a defined period (e.g., 15 minutes) to allow for cAMP production.

  • Lysis and Quantification: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is measured using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that produces 50% of the maximal reversal of the agonist-induced inhibition of cAMP accumulation.

Visualizing On-Target Effects and Experimental Workflows

Diagrams illustrating the signaling pathway and experimental procedures can aid in the conceptual understanding of ORL1 antagonist function.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gαi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Nociceptin Nociceptin (Agonist) Nociceptin->ORL1 Binds & Activates Antagonist ORL1 Antagonist 2 Antagonist->ORL1 Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: ORL1 receptor signaling pathway and antagonist action.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional cAMP Assay prep Prepare Membranes (ORL1-expressing cells) incubate Incubate Membranes with [3H]-Nociceptin & Antagonist prep->incubate filter Separate Bound & Free Radioligand (Filtration) incubate->filter quantify Quantify Radioactivity filter->quantify analyze_binding Calculate Ki Value quantify->analyze_binding culture Culture ORL1- expressing cells stimulate Stimulate with Forskolin, Nociceptin & Antagonist culture->stimulate lyse Lyse Cells stimulate->lyse measure Measure cAMP Levels (EIA) lyse->measure analyze_functional Calculate IC50 Value measure->analyze_functional

Caption: Workflow for characterizing ORL1 antagonists.

References

Preclinical Evidence for ORL1 Antagonism in Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical evidence for a representative ORL1 (Opioid Receptor-Like 1) antagonist, JTC-801, in established rodent models of neuropathic pain. The performance of JTC-801 is compared with standard-of-care treatments, gabapentin and duloxetine, supported by experimental data.

Introduction to ORL1 Antagonism in Neuropathic Pain

The Nociceptin/Orphanin FQ (N/OFQ) system and its receptor, the ORL1 receptor (also known as the NOP receptor), represent a complex modulatory pathway in the central and peripheral nervous systems. While activation of the ORL1 receptor at the spinal level can produce analgesia, supraspinal activation has been linked to pro-nociceptive and anti-opioid effects. This dual role has led to the investigation of ORL1 antagonists as a potential therapeutic strategy for neuropathic pain, a debilitating condition often refractory to current treatments. The hypothesis is that blocking the pro-nociceptive arm of the N/OFQ system could offer a novel analgesic mechanism.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of the ORL1 antagonist JTC-801 with gabapentin and duloxetine in rodent models of neuropathic pain.

Table 1: Efficacy in a Chemotherapy-Induced Neuropathic Pain Model

Model: Paclitaxel-Induced Neuropathy in Rats Assessment: Mechanical Allodynia (von Frey Test)

CompoundDose (Systemic Administration)Paw Withdrawal Threshold (PWT) in grams (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle-~2.5 g0%
JTC-801 1 mg/kg ~7.5 g ~50%
JTC-801 3 mg/kg ~12.5 g ~100%
Duloxetine30 mg/kg (i.p.)Significantly increased from baselineData not available
Duloxetine60 mg/kg (i.p.)Significantly increased from baselineData not available

Note: Data for JTC-801 is estimated from graphical representations in published studies. The behavioral tests showed that single or multiple systemic administrations of JTC-801 significantly alleviated mechanical allodynia in paclitaxel-treated rats.[1] Duloxetine at 30 and 60 mg/kg significantly reduced mechanical and cold allodynia in a similar oxaliplatin-induced neuropathy model.

Table 2: Efficacy in a Nerve Injury Neuropathic Pain Model

Model: L5 Spinal Nerve Transection/Ligation in Rodents Assessment: Thermal Hyperalgesia / Mechanical Allodynia

CompoundDose (Oral Administration)EndpointOutcome
JTC-801 1, 3, 10 mg/kg Thermal Hyperalgesia (Paw Withdrawal Latency) Dose-dependently relieved thermal hyperalgesia [2]
Gabapentin300 mg/kgMechanical Allodynia (% Anti-Allodynic Effect)62.39%

Note: Specific quantitative data for the dose-dependent effect of JTC-801 on paw withdrawal latency was not available in the reviewed literature. Oral administration of JTC-801 was shown to relieve thermal hyperalgesia in a dose-dependent manner in neuropathic mice.[2]

Experimental Protocols

Chemotherapy-Induced Neuropathic Pain (Paclitaxel Model)

Animal Model: Adult male Sprague-Dawley rats are used. Neuropathic pain is induced by intraperitoneal (i.p.) injections of paclitaxel. A common dosing regimen is four injections of 2 mg/kg paclitaxel on alternating days.

Behavioral Testing (Mechanical Allodynia): The von Frey test is used to assess mechanical allodynia. Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A significant decrease in the PWT in paclitaxel-treated animals compared to vehicle-treated controls indicates the development of mechanical allodynia.

Drug Administration: JTC-801 is administered systemically (e.g., intraperitoneally or orally) at various doses. The effect of the compound on the PWT is measured at different time points after administration.

Nerve Injury-Induced Neuropathic Pain (L5 Spinal Nerve Ligation/Transection Model)

Animal Model: Adult male mice or rats are used. Under anesthesia, the L5 spinal nerve is exposed and either tightly ligated with silk suture or transected. This procedure leads to the development of thermal hyperalgesia and mechanical allodynia in the ipsilateral hind paw.

Behavioral Testing (Thermal Hyperalgesia): A plantar test apparatus is used to measure the latency of paw withdrawal from a radiant heat source. The animal is placed in a plastic chamber on a glass floor. The heat source is positioned under the glass and focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is recorded. A shorter withdrawal latency in the operated paw compared to the contralateral paw or sham-operated animals indicates thermal hyperalgesia.

Drug Administration: JTC-801 is administered, typically orally, at various doses. The effect on paw withdrawal latency is measured at different time points post-administration to determine its anti-hyperalgesic effect.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the ORL1 receptor signaling pathway and a typical experimental workflow for preclinical neuropathic pain studies.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux N_OFQ Nociceptin (N/OFQ) N_OFQ->ORL1 Binds and Activates Antagonist ORL1 Antagonist 2 Antagonist->ORL1 Blocks Neuronal_activity ↓ Neuronal Excitability cAMP->Neuronal_activity Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Caption: ORL1 receptor signaling pathway.

Experimental_Workflow cluster_setup Model Induction cluster_testing Behavioral Assessment cluster_treatment Treatment cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., Nerve Ligation or Chemotherapy) Baseline Baseline Behavioral Testing (e.g., von Frey, Plantar Test) Post_Injury Post-Injury Behavioral Testing (Confirm Neuropathy) Baseline->Post_Injury Time Treatment Administer this compound or Comparators Post_Injury->Treatment Drug Administration Post_Treatment Post-Treatment Behavioral Testing Analysis Analyze Paw Withdrawal Thresholds/Latencies Post_Treatment->Analysis Treatment->Post_Treatment Time Comparison Compare Efficacy Analysis->Comparison

Caption: Experimental workflow for preclinical neuropathic pain studies.

Conclusion

The preclinical data suggests that the ORL1 antagonist JTC-801 is effective in alleviating pain-like behaviors in both chemotherapy-induced and nerve injury models of neuropathic pain. The mechanism is thought to involve the blockade of the pro-nociceptive actions of the endogenous ligand N/OFQ. While direct quantitative comparisons with standard-of-care drugs like gabapentin and duloxetine are limited by the availability of head-to-head studies and consistent reporting of efficacy metrics, the existing evidence supports the continued investigation of ORL1 antagonism as a promising novel therapeutic strategy for neuropathic pain. Further studies with robust quantitative endpoints and direct comparisons are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling ORL1 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ORL1 antagonist 2. The following procedures are based on best practices for handling potent research compounds and should be supplemented by a thorough, substance-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is fundamental to minimizing exposure and ensuring personal safety when handling powdered compounds like this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling to prevent contamination spread.[1]
Eye Protection Chemical safety goggles should be worn at all times.Protects eyes from airborne powder particles and potential splashes of solutions.[1]
Body Protection A dedicated, disposable lab coat or a lab coat made of a decontaminable material should be worn.Prevents contamination of personal clothing. The lab coat must be removed before leaving the designated work area.[1]
Respiratory Protection For weighing and handling the powder outside of a containment system, a NIOSH-approved N95 or higher-level respirator is recommended.[1][2]Minimizes the risk of inhaling fine powder particles. A risk assessment should determine the specific type of respiratory protection needed.
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects the feet from potential spills.

Experimental Protocol: Safe Handling and Disposal

A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Many similar compounds are stored at -20°C.

  • The storage location must be clearly labeled with the compound's identity and relevant hazard warnings.

2. Handling and Weighing:

  • All handling of the powdered form of this compound should occur in a designated area, preferably within a certified chemical fume hood or a glove box to contain airborne particles.

  • Before weighing, ensure the balance is clean and situated in an area with minimal air currents.

  • Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.

  • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

3. Spill Cleanup:

  • In case of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate the spill area according to your institution's established procedures.

4. Disposal Plan:

  • All waste materials, including empty containers, used PPE, and contaminated lab supplies, must be disposed of as hazardous waste.

  • Follow institutional and local regulations for chemical waste disposal.

  • If a take-back program is not available, unused medicine can be disposed of in the trash by following these steps:

    • Remove the drug from its original container.

    • Mix the medicine (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.

    • Place the mixture in a sealed plastic bag or container.

    • Dispose of the container in the household trash.

    • Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.

Workflow for Safe Handling of this compound

start Start: Receive Compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Ventilated Area Label with Hazard Warnings inspect->store don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) store->don_ppe handle Handle in Fume Hood or Glove Box don_ppe->handle weigh Weigh Compound Carefully handle->weigh spill Spill Occurs handle->spill prepare_solution Prepare Solution (Add Solvent Slowly) weigh->prepare_solution weigh->spill experiment Perform Experiment prepare_solution->experiment prepare_solution->spill experiment->spill dispose_waste Dispose of All Waste as Hazardous experiment->dispose_waste cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->dispose_waste No cleanup->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe end End: Decontaminate Work Area remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.